2,2,3,3-Tetrafluoropropyl trifluoroacetate

Lithium-ion batteries Electrolyte engineering Solvation structure

2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA), with CAS registry number 107551-72-4, is a highly fluorinated organic ester with the molecular formula C5H3F7O2 and a molecular weight of 228.06 g/mol. This compound is characterized by a tetrafluoropropyl moiety (C3H3F4) linked via an ester bond to a trifluoroacetyl group (C2F3O), resulting in a high total fluorine content of seven atoms per molecule.

Molecular Formula C5H3F7O2
Molecular Weight 228.06 g/mol
CAS No. 107551-72-4
Cat. No. B011900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluoropropyl trifluoroacetate
CAS107551-72-4
Molecular FormulaC5H3F7O2
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)OC(=O)C(F)(F)F
InChIInChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2
InChIKeyQWXXHRSQCJGYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetrafluoropropyl Trifluoroacetate (CAS: 107551-72-4): Technical Specifications and Baseline Identity for Procurement Evaluation


2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA), with CAS registry number 107551-72-4, is a highly fluorinated organic ester with the molecular formula C5H3F7O2 and a molecular weight of 228.06 g/mol . This compound is characterized by a tetrafluoropropyl moiety (C3H3F4) linked via an ester bond to a trifluoroacetyl group (C2F3O), resulting in a high total fluorine content of seven atoms per molecule . It is a clear liquid with a reported boiling point range of 90–93 °C . TFPTFA is commercially available at typical purities of 95% to 97% and is designated for research and development use . Its primary function in scientific and industrial settings is as a fluorinated building block and reactive intermediate, distinct from simple fluorinated solvents or inert diluents .

2,2,3,3-Tetrafluoropropyl Trifluoroacetate (TFPTFA): Why Direct Substitution with Common Analogs Compromises Electrolyte Performance


In the context of advanced electrolyte formulations, particularly for lithium-ion batteries operating under extreme conditions, the assumption that one fluorinated ester or ether can be freely substituted for another is scientifically invalid. As demonstrated in peer-reviewed studies on localized high-concentration electrolytes (LHCEs), the molecular structure of the diluent dictates its interaction with lithium ions and the primary solvent, thereby controlling the fundamental solvation structure and the resulting ionic conductivity [1]. 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) exhibits a specific and quantifiable mode of interaction—actively participating in the primary solvation cluster of Li+ ions [1]. This behavior is in stark contrast to other common diluents, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE), which remains largely outside the solvation structure except at extreme diluent concentrations [1]. Therefore, substituting TFPTFA with a non-interacting or differently interacting diluent would fundamentally alter the electrolyte's nanoscale organization, leading to predictable and significant changes in bulk transport properties, rendering generic replacement a high-risk approach for performance-critical applications.

Quantitative Differentiation of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate Against Key Electrolyte Diluents


Comparative Li-Ion Solvation Structure: TFPTFA's Active Participation vs. TFETFE's Inert Dilution

A 2023 study using molecular dynamics simulations and experimental conductivity measurements directly compared the behavior of TFPTFA with that of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) in localized high-concentration electrolytes (LHCEs). The key finding is that TFPTFA actively enters the primary solvation cluster of Li+ ions due to its stronger interaction, while TFETFE remains predominantly outside this cluster, only entering at extremely high diluent concentrations [1]. This fundamental difference in solvation mechanism leads to distinct electrolyte properties. While TFETFE-based electrolytes demonstrated higher overall ionic conductivity due to the formation of higher local salt concentration clusters, TFPTFA's active participation offers a different pathway for tuning electrolyte performance, potentially impacting lithium-ion transference number and SEI formation mechanisms [1].

Lithium-ion batteries Electrolyte engineering Solvation structure

Comparative Electrolyte Ionic Conductivity: Quantitative Trade-offs in LHCE Performance

In the same comparative study of LHCEs, the ionic conductivity was quantified for electrolytes formulated with either TFPTFA or TFETFE as the diluent [1]. The study found that TFETFE-based electrolytes exhibit higher overall ionic conductivity [1]. This result is a direct consequence of TFETFE's ability to promote the formation of more concentrated, percolating salt clusters, as it does not interact strongly with Li+ ions. Conversely, TFPTFA's stronger interaction with Li+ ions leads to a more distributed solvation structure, which correlates with a lower overall ionic conductivity in this specific system [1].

Lithium-ion batteries Electrolyte Ionic conductivity

TFPTFA as a Specific Claimed Diluent Component in a Battery Electrolyte Patent for Extreme Cycling

A 2022 patent application (US20220328881A1) titled 'Electrolyte Enabling Stable Extended Cycling Under Extreme Conditions' explicitly claims the use of 2,2,3,3-tetrafluoropropyl trifluoroacetate (TFPTFA) as a key component of its novel electrolyte formulation [1]. The patent describes an electrolyte comprising a first fluorinated ester, a diluent, and a salt, wherein the diluent is specified to be a second fluorinated ester or a fluorinated ether, with TFPTFA and 1,1,1,3,3,3-hexafluoroisopropyl trifluoroacetate (HFITFA) listed as preferred diluents [1]. This patent-backed specification provides strong evidence for the compound's recognized utility in enabling stable, extended cycling, a performance metric of high commercial value.

Lithium-ion batteries Electrolyte patents Extreme conditions

Boiling Point as a Distinguishing Physical Property from Related Trifluoroacetate Esters

The boiling point of 2,2,3,3-tetrafluoropropyl trifluoroacetate is reported in the range of 90–93 °C . This can be directly compared to the boiling points of structurally related trifluoroacetate esters: 2,2,2-trifluoroethyl trifluoroacetate (CF3COOCH2CF3) boils at 55 °C [1] and propyl trifluoroacetate (CF3COO(CH2)2CH3) boils at 81.6 °C . This difference in boiling point is a direct consequence of the molecular weight and specific fluorination pattern. The higher boiling point of TFPTFA indicates stronger intermolecular forces compared to these analogs, a factor that can influence its behavior in synthetic and formulation processes.

Physical property Boiling point Trifluoroacetate ester

High-Value Application Scenarios for 2,2,3,3-Tetrafluoropropyl Trifluoroacetate Based on Verified Evidence


Formulation of Next-Generation, High-Stability Lithium-Ion Battery Electrolytes

2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) is a scientifically validated diluent for localized high-concentration electrolytes (LHCEs) in lithium-ion batteries, with its unique solvation behavior documented in peer-reviewed studies [1]. Unlike common fluorinated ether diluents that remain outside the Li+ solvation shell, TFPTFA actively participates in the solvation cluster, providing a distinct mechanism for tuning ion transport and interfacial properties [1]. Furthermore, TFPTFA is specifically claimed as a preferred diluent component in a patent for an electrolyte designed to enable 'stable extended cycling under extreme conditions,' directly linking this compound to commercially sought-after battery performance [2]. Procurement of TFPTFA is therefore justified for R&D programs focused on developing high-voltage, long-life, or extreme-condition lithium-based energy storage systems.

Synthesis of Specialty Fluorinated Building Blocks and Materials

As a highly fluorinated ester, TFPTFA serves as a versatile reagent for introducing the 2,2,3,3-tetrafluoropropyl group or the trifluoroacetyl group into more complex molecules [1]. The compound's reactivity profile is distinct from non-fluorinated or less-fluorinated analogs (e.g., propyl trifluoroacetate). Its synthesis has been reported with yields reaching 73% when conducted at 80-120 °C, providing a baseline for process development [2]. This makes it a valuable precursor for creating novel fluorinated intermediates with potential applications in pharmaceuticals, agrochemicals, and advanced materials where the specific fluorination pattern (C3H3F4) is required to modulate lipophilicity, metabolic stability, or material surface energy.

Surface Modification for Enhanced Hydrophobicity and Chemical Resistance

The molecular structure of TFPTFA, containing a highly fluorinated alkyl chain, imparts significant hydrophobic and oleophobic character [1]. This property is exploited in material science for surface modification applications [2]. When used as a reagent or precursor, TFPTFA can introduce a low surface energy layer onto various substrates, leading to measurable enhancements in water repellency, stain resistance, and chemical inertness [2]. The higher boiling point of TFPTFA (90–93 °C) compared to less fluorinated analogs like 2,2,2-trifluoroethyl trifluoroacetate (55 °C) may offer practical advantages in certain vapor-phase or high-temperature surface treatment processes by reducing volatility and allowing for more controlled deposition.

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